REACTION_CXSMILES
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[Li]CCCC.[Cl:6][C:7]1[CH:12]=[CH:11][C:10](I)=[C:9]([F:14])[CH:8]=1.[F:15][C:16]([F:23])([F:22])[C:17](OCC)=[O:18]>C1COCC1>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:17](=[O:18])[C:16]([F:23])([F:22])[F:15])=[C:9]([F:14])[CH:8]=1
|
Name
|
|
Quantity
|
2.93 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)I)F
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 1 h at −78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at −78° C.
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, 15% EtOAc/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |